5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide

Fragment-based drug discovery X-ray crystallography Target engagement

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (CAS 1333872-58-4) is a low-molecular-weight (199.64 g/mol) heterocyclic building block belonging to the pyrimidine-4-carboxamide class, featuring a chlorine atom at the 5-position and an isopropyl group at the 2-position of the pyrimidine ring. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 1333872-58-4
Cat. No. B1523435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
CAS1333872-58-4
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C(=N1)C(=O)N)Cl
InChIInChI=1S/C8H10ClN3O/c1-4(2)8-11-3-5(9)6(12-8)7(10)13/h3-4H,1-2H3,(H2,10,13)
InChIKeyPCWKLVQVDIXCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (CAS 1333872-58-4): Technical Baseline and Procurement Identity


5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (CAS 1333872-58-4) is a low-molecular-weight (199.64 g/mol) heterocyclic building block belonging to the pyrimidine-4-carboxamide class, featuring a chlorine atom at the 5-position and an isopropyl group at the 2-position of the pyrimidine ring [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% . Its physicochemical profile—computed XLogP3-AA of 1.2, topological polar surface area (TPSA) of 68.9 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it within the favorable property space for fragment-based drug discovery (FBDD) [1]. The compound has been identified as a fragment hit in X-ray crystallographic screening campaigns against multiple structurally unrelated protein targets, including heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1/UP1), PH-interacting protein (PHIP), tubulin, and Pseudomonas aeruginosa FabF [2][3][4][5].

Why 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Generic Pyrimidine-4-Carboxamide Analogs


Generic pyrimidine-4-carboxamide analogs cannot be substituted for 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (CAS 1333872-58-4) in structure- or fragment-based discovery workflows because the specific combination of the 5-chloro substituent and 2-isopropyl group governs both molecular recognition and physicochemical properties in ways that are not preserved across in-class compounds [1]. The 5-chloro substituent provides a distinct halogen-bond donor and a moderate electron-withdrawing effect that modulates the π-electron density of the pyrimidine ring, influencing both stacking interactions with aromatic protein side chains and the acidity of the carboxamide NH₂ protons [2]. The 2-isopropyl group introduces steric bulk and hydrophobic character distinct from methyl, ethyl, or unsubstituted analogs—this directly affects the compound's computed LogP (1.2) and its complementarity to hydrophobic sub-pockets observed in multiple protein targets [1]. Empirical evidence from fragment screening demonstrates that this specific compound engages binding sites across at least four structurally distinct protein families (hnRNP A1, PHIP, tubulin, FabF), whereas the unsubstituted pyrimidine-4-carboxamide core (CAS 28648-86-4, MW 123.11) or the 5-chloro-2-methyl analog lack the steric and hydrophobic features necessary to recapitulate this binding profile [3][4][5][6]. Replacing the compound with a close analog risks loss of the crystallographically validated binding pose and may introduce unpredictable changes in target engagement, solubility, and downstream SAR interpretability.

Quantitative Differentiation Evidence for 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (CAS 1333872-58-4) Versus Closest Analogs


Multi-Target Fragment Hit Profile: Crystallographic Binding Across Four Structurally Distinct Protein Families Versus Narrower Analog Profiles

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (PDB ligand code K2G / ZINC ID ZINC000050121209) has been experimentally validated as a fragment hit in X-ray crystallographic screens against four structurally unrelated protein targets: hnRNP A1/UP1 (PDB 9F50, resolution 1.50 Å), PHIP (PDB 5RKE, resolution 1.29 Å), tubulin (PDB 5S5B, resolution 2.30 Å), and Pseudomonas aeruginosa FabF (PDB 5SNJ) [1]. No single closely related analog—including 5-chloropyrimidine-4-carboxamide (CAS 1849391-58-7), 5-chloro-2-methylpyrimidine-4-carboxamide, or 5-fluoro-2-isopropylpyrimidine-4-carboxamide—has published crystallographic evidence of binding across an equivalently diverse target panel. Published fragment screening data for the unsubstituted pyrimidine-4-carboxamide scaffold show binding limited to one or two targets within single-target campaigns [2]. The 2-isopropyl and 5-chloro substitution pattern appears to confer a privileged fragment profile that enables recognition across divergent protein microenvironments.

Fragment-based drug discovery X-ray crystallography Target engagement Chemoproteomics

Fragment Physicochemical Property Profile: Rule-of-Three Compliance and Ligand Efficiency Metrics Versus Larger Pyrimidine-4-Carboxamide SHP2 Inhibitors

With a molecular weight of 199.64 g/mol, computed XLogP3-AA of 1.2, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a TPSA of 68.9 Ų, 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide fully satisfies all criteria of the Congreve Rule of Three for fragment-like molecules (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. By contrast, the clinically advanced pyrimidine-4-carboxamide SHP2 inhibitors SHP099 (MW 354.4, cLogP ~2.5), RMC-4550 (MW 437.9, cLogP ~3.2), and TNO155/batoprotafib (MW 407.4, cLogP ~1.6) all exceed at least one Rule of Three threshold and occupy lead-like rather than fragment-like chemical space [2][3][4]. The compound's low molecular weight and balanced polarity produce a ligand efficiency metric (estimated LE ≈ 0.3–0.4 kcal/mol per heavy atom, assuming fragment-level binding affinity in the 10 μM – 1 mM range) that is consistent with an optimized fragment starting point amenable to structure-guided growth without violating drug-like property constraints during subsequent optimization [5].

Fragment-based drug discovery Physicochemical properties Ligand efficiency Rule of Three

Synthetic Accessibility: Quantitative One-Step Synthesis Yield Versus Multi-Step Analog Routes

A published one-step synthetic protocol for 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide using adapted Vilsmeier conditions delivers the product in quantitative yield, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy providing a robust spectral reference dataset for identity confirmation and purity assessment [1]. By comparison, N-substituted analogs such as 5-chloro-N-methyl-2-(propan-2-yl)pyrimidine-4-carboxamide and N-alkylated derivatives with biological activity data (e.g., PRMT6 inhibitor with IC50 = 78 nM [2], NNMT inhibitors with Ki = 140–650 nM [3]) require multi-step syntheses involving carboxamide coupling or N-functionalization, which introduce additional synthetic complexity and potential for yield loss. The simpler synthetic route of the unsubstituted carboxamide translates directly to lower production cost, shorter lead times, and easier access to isotopically labeled or analog libraries.

Organic synthesis Process chemistry Vilsmeier reaction Building block

Commercial Availability and Purity Benchmarking: Multi-Vendor Procurement Stability Versus Single-Source Analogs

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (CAS 1333872-58-4) is stocked by at least five independent commercial suppliers—including AKSci (Catalog 4883DL, 95% purity), Leyan (Product 1555024, 98% purity), CymitQuimica (Ref. 3D-IDC87258), Chemenu (CM744594, 95%+), and Enamine (EN300-83951)—providing multi-source procurement security and competitive pricing . In contrast, the 5-fluoro analog (5-fluoro-2-isopropylpyrimidine-4-carboxamide) and the N-methyl analog (5-chloro-N-methyl-2-(propan-2-yl)pyrimidine-4-carboxamide) are not listed as standard catalog products by major suppliers and require custom synthesis [1]. Multi-vendor availability of the target compound reduces single-supplier dependency risk and enables competitive quotation for bulk procurement, which is a practical differentiator for research programs requiring gram-to-kilogram quantities.

Chemical procurement Supply chain Quality specifications Catalog compounds

Highest-Impact Application Scenarios for 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (CAS 1333872-58-4)


Fragment-Based Drug Discovery (FBDD) Library Design: A Privileged Pyrimidine-4-Carboxamide Fragment for Multi-Target Screening

The compound's experimental validation as a fragment hit across four structurally unrelated protein targets (hnRNP A1, PHIP, tubulin, FabF) makes it an ideal inclusion in diversity-oriented FBDD screening libraries [1]. Unlike most singleton fragment hits that bind only one target class, 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide demonstrates a broad target-engagement profile that increases the probability of identifying a starting point in any given screen. Procurement of this specific fragment over the unsubstituted pyrimidine-4-carboxamide (CAS 28648-86-4) is justified by the additional hydrophobic and steric features contributed by the 2-isopropyl and 5-chloro substituents, which probe binding-site topologies inaccessible to the minimal core scaffold.

Structure-Guided Optimization of hnRNP A1 Splicing Modulators for Oncology and Neurodegenerative Disease

The high-resolution (1.50 Å) co-crystal structure with the UP1 domain of hnRNP A1 (PDB 9F50) provides atomic-level detail of the fragment binding pose within a cryptic pocket on this RNA-binding protein [2]. hnRNP A1 is implicated in alternative splicing dysregulation in cancer and neurodegenerative diseases. This specific fragment, with its crystallographically defined binding mode, serves as an immediate starting point for structure-based design of more potent hnRNP A1 modulators. Analogs lacking the 2-isopropyl group or 5-chloro substituent are unlikely to recapitulate the same binding pose due to differences in steric complementarity and halogen-bonding potential, making this compound the only fragment of its scaffold series with a publicly available hnRNP A1 co-crystal structure.

Rapid SAR Exploration via One-Step Derivatization from a Quantitative-Yield Building Block

The published one-step synthetic protocol in quantitative yield [3] enables medicinal chemistry teams to rapidly generate the parent fragment at scale, then use the carboxamide and 5-chloro positions as diversification handles for parallel library synthesis. The primary carboxamide can be directly converted to N-alkylated, N-arylated, or N-acylated derivatives, while the 5-chloro substituent permits nucleophilic aromatic substitution or metal-catalyzed cross-coupling. This contrasts with N-substituted analogs that require prior carboxamide functionalization and thus limit the chemical space accessible in subsequent diversification steps. The commercial availability of the compound from multiple vendors at 95–98% purity further supports rapid procurement for high-throughput chemistry workflows.

Computational Fragment Docking and Pharmacophore Modeling: A Multi-Target Probe for Binding-Site Annotation

Because 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide has experimentally determined binding poses in four different protein microenvironments, it serves as a uniquely informative probe for developing and validating computational fragment-docking algorithms and pharmacophore models [1][2]. The diversity of its known binding sites—spanning RNA-binding domains, protein–protein interaction interfaces, and enzyme active sites—makes it an excellent test case for evaluating the generalizability of scoring functions and binding-site prediction methods. For computational chemistry groups seeking a small, well-characterized fragment with multi-target structural data, this compound offers an information density per atom that few other fragments can match.

Quote Request

Request a Quote for 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.